

Application Note: UV-Spectrophotometric Quantification of Citalopram Hydrobromide in Bulk Drug

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Compound of Interest

Compound Name: Citalopram Hydrobromide

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Introduction

Citalopram hydrobromide is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and other mood disorders. Accurate and precise quantification of the active pharmaceutical ingredient (API) in bulk drug is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This application note details a simple, rapid, and cost-effective UV-spectrophotometric method for the quantification of **citalopram hydrobromide**. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.

Principle

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of substances that absorb radiation in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a **citalopram hydrobromide** solution at its wavelength of maximum absorbance (λ_{max}), its concentration can be accurately determined.

Experimental Protocols

Materials and Reagents

- **Citalopram Hydrobromide** Reference Standard
- Methanol (AR Grade)
- Distilled Water (AR Grade)
- Chloroform (AR Grade)
- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- UV-Visible Spectrophotometer (Double Beam)
- Quartz cuvettes (1 cm path length)

Selection of Solvent and Determination of λ_{max}

The choice of solvent is critical as it can influence the λ_{max} of the drug. Various solvents were evaluated, and methanol, distilled water, and chloroform have been reported to be suitable for dissolving **citalopram hydrobromide**.^[1]

- Protocol:
 - Prepare a dilute solution of **citalopram hydrobromide** (e.g., 10 $\mu\text{g/mL}$) in the chosen solvent (e.g., methanol).^[2]
 - Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.
 - The wavelength at which maximum absorbance is observed is the λ_{max} . For **citalopram hydrobromide**, the λ_{max} is typically observed around 240 nm in methanol and 239 nm in distilled water.^{[3][4][5]}

Preparation of Standard Stock Solution

- Protocol:
 - Accurately weigh 10 mg of **citalopram hydrobromide** reference standard.[1]
 - Transfer it to a 100 mL volumetric flask.[4]
 - Dissolve and make up the volume with the selected solvent (e.g., methanol) to obtain a standard stock solution of 100 µg/mL.[4]

Preparation of Calibration Curve

- Protocol:
 - From the standard stock solution (100 µg/mL), prepare a series of dilutions to obtain concentrations in the desired linear range (e.g., 4-20 µg/mL).[4][5]
 - Measure the absorbance of each dilution at the determined λ_{max} against the solvent blank.
 - Plot a graph of absorbance versus concentration.
 - Determine the correlation coefficient (R^2) and the regression equation ($y = mx + c$). A correlation coefficient close to 0.999 indicates good linearity.[4]

Quantification of Citalopram Hydrobromide in a Bulk Drug Sample

- Protocol:
 - Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of **citalopram hydrobromide**.
 - Transfer it to a 100 mL volumetric flask.
 - Dissolve and make up the volume with the chosen solvent.
 - Filter the solution if necessary to remove any insoluble excipients.

- Prepare a suitable dilution from the filtrate to fall within the linearity range of the calibration curve.
- Measure the absorbance of the sample solution at the λ_{max} .
- Calculate the concentration of **citalopram hydrobromide** in the sample using the regression equation obtained from the calibration curve.

Data Presentation

The quantitative data from various studies on the UV-spectrophotometric analysis of **citalopram hydrobromide** are summarized in the tables below for easy comparison.

Table 1: Spectrophotometric Method Parameters

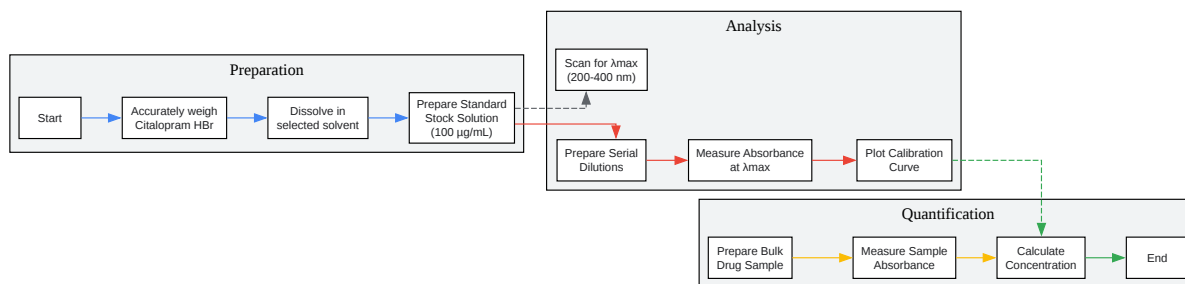
Parameter	Method 1	Method 2	Method 3
Solvent	Distilled Water	Methanol	Chloroform
λ_{max} (nm)	239[4][5]	240[3][6]	243[1]
Linearity Range ($\mu\text{g/mL}$)	4-20[4][5]	4-40[3]	Not Specified
Correlation Coefficient (R^2)	0.999[4][5]	Not Specified	Not Specified

Table 2: Method Validation Parameters

Parameter	Reported Value Range
Accuracy (% Recovery)	99-100%[1]
Precision (% RSD)	< 2%
Limit of Detection (LOD)	0.0313 $\mu\text{g/mL}$ to 5.2 $\mu\text{g/mL}$ [6][7]
Limit of Quantification (LOQ)	0.0951 $\mu\text{g/mL}$ to 17.4 $\mu\text{g/mL}$ [6][7]

Visualizations

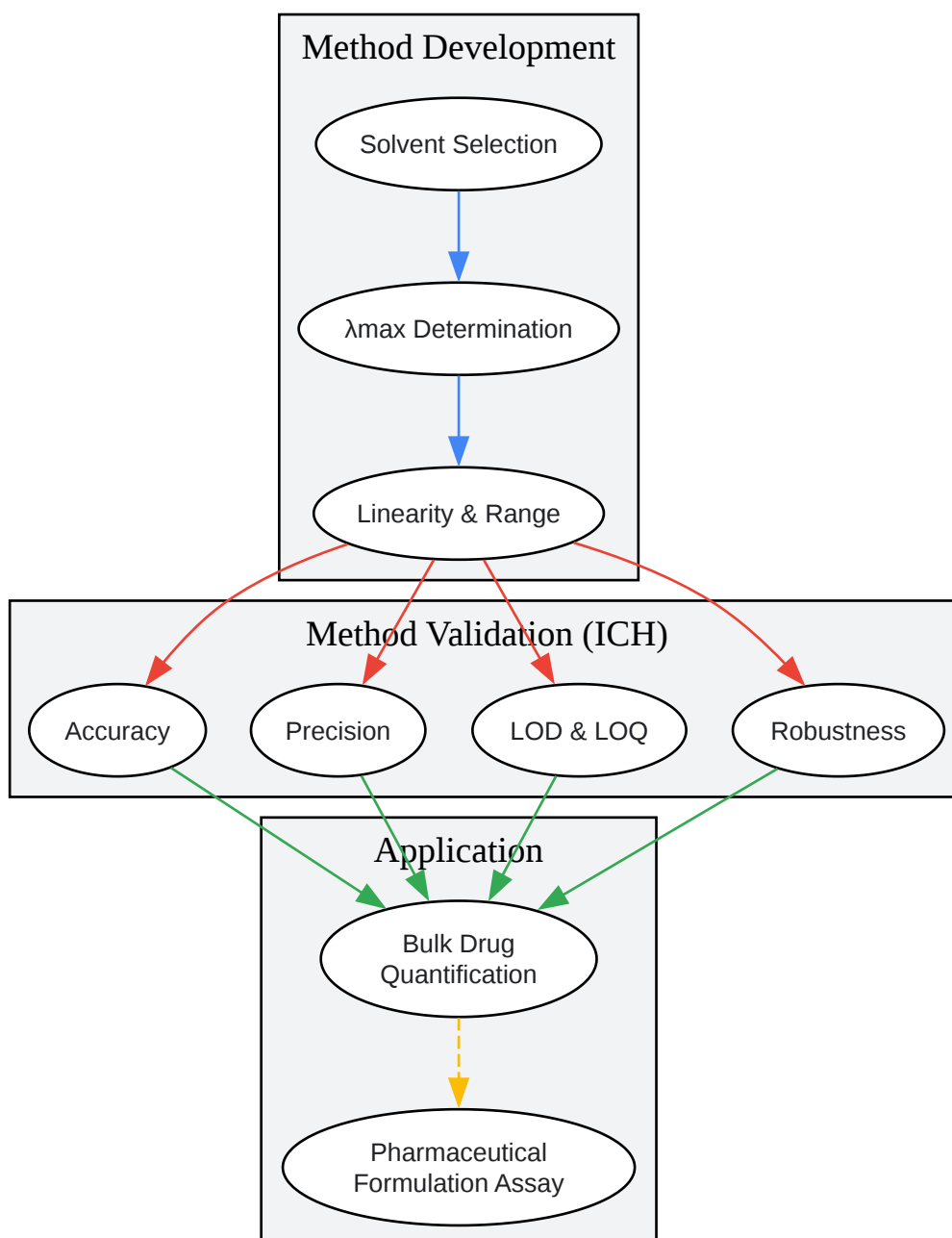
Experimental Workflow Diagram



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Caption: Experimental workflow for the quantification of Citalopram HBr.

Logical Relationship Diagram



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Caption: Logical relationship of method development and validation steps.

Conclusion

The UV-spectrophotometric method described provides a simple, accurate, and precise means for the quantification of **citalopram hydrobromide** in bulk drug. The method is readily applicable for routine quality control analysis in the pharmaceutical industry due to its speed

and low cost. The validation parameters confirm that the method is reliable and meets the requirements for analytical applications.

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